Product packaging for dpj protein(Cat. No.:CAS No. 146635-30-5)

dpj protein

Cat. No.: B1177602
CAS No.: 146635-30-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The DPJ protein (gene name dpj) is a 14.0 kDa, highly basic protein encoded in the pdxJ operon of Escherichia coli . It is essential for bacterial growth, as disruptions in its expression (e.g., via mini-Tn10 insertions like A8) lead to cell death unless supplemented with tetracycline or rescued by a plasmid carrying an intact dpj gene . Despite its critical role, the molecular function of DPJ remains unknown.

Properties

CAS No.

146635-30-5

Molecular Formula

C20H18Cl2N3O5S-

Synonyms

dpj protein

Origin of Product

United States

Comparison with Similar Compounds

Sequence and Structural Uniqueness

DPJ’s lack of sequence homology to characterized proteins precludes traditional sequence-based comparisons (e.g., BLAST or CLUSTAL alignment). This contrasts with many essential bacterial proteins, such as ribosomal proteins or metabolic enzymes, which often share conserved domains across species . For example:

Protein Molecular Weight Conserved Domains Essentiality Known Homologs
DPJ 14.0 kDa None identified Yes No
Ribosomal protein L7/L12 12.4 kDa GTPase-binding Yes Ubiquitous
DnaK (Hsp70) 69 kDa ATPase, substrate-binding Yes Widespread

Structural alignment tools like DALI or CE-CP, which detect fold similarities, cannot be applied .

Functional Context and Operon Relationships

DPJ is co-transcribed with pdxJ, a gene involved in pyridoxal 5'-phosphate (PLP) biosynthesis . While pdxJ encodes a known enzyme (pyridoxine 5'-phosphate synthase), DPJ’s role in this pathway is unclear. This contrasts with operons like pdxB-pdxA in PLP synthesis, where both genes encode enzymes with well-defined catalytic roles .

Biophysical and Stability Profiling

Though DPJ’s stability or conformational properties are unstudied, comparability assessment methods (e.g., empirical phase diagrams, radar charts) used for therapeutic proteins could theoretically resolve subtle structural differences between DPJ and hypothetical analogs . For example:

Method Application Example Potential Utility for DPJ
Empirical phase diagrams (EPDs) Detects stability differences in IgG1 mAb glycoforms under stress Assess DPJ’s conformational resilience
Comparative signature diagrams (CSDs) Compares FGF-1 mutants under varying pH Identify DPJ-specific stability thresholds

Challenges in Comparative Analysis

  • Lack of Homologs : DPJ’s sequence uniqueness limits evolutionary or functional inferences .
  • Unknown Function: Without a known mechanism, comparisons to proteins like essential chaperones (e.g., DnaK) or metabolic enzymes remain speculative.
  • Structural Data Gap : High-throughput biophysical methods (e.g., cryo-EM, HDX-MS) are needed to resolve DPJ’s structure and enable fold-based comparisons .

Preparation Methods

Induction Conditions and Host Strain Selection

Recombinant dpj expression is achieved through IPTG-induced T7 RNA polymerase activation in BL21(DE3) cells. Optimal induction parameters include mid-log phase induction (OD₆₀₀ ≈ 0.6–0.8) with 0.1–1.0 mM IPTG at 25–37°C. Lower temperatures (25°C) enhance soluble protein yield by reducing inclusion body formation, critical for dpj’s solubility given its basic pI (9.9).

Host strain selection is pivotal. The lon protease-deficient strain BLR(DE3) mitigates dpj degradation, as Lon protease mutants suppress growth defects associated with dpj insertions. Additionally, E. coli K-12 derivatives lacking endogenous dpj (via chromosomal deletion) prevent interference from native protein during purification.

Fermentation and Biomass Harvesting

Large-scale dpj production employs fed-batch fermentation in enriched media (e.g., Terrific Broth supplemented with 34 μg/mL chloramphenicol). Dissolved oxygen and pH are maintained at 30% saturation and 7.0, respectively. Post-induction, cells are harvested via centrifugation (4,000 × g, 20 min, 4°C), yielding 10–20 g/L wet cell paste.

Cell Lysis and Protein Extraction

Mechanical Disruption

Cell lysis is achieved through high-pressure homogenization (French Press or sonication) in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Three passes at 15,000 psi ensure >90% cell disruption, releasing dpj into the soluble fraction. Alternative methods include freeze-thaw cycles combined with lysozyme (1 mg/mL, 30 min incubation), though mechanical methods are preferred for scalability.

Clarification and Initial Fractionation

Crude lysate is clarified by centrifugation (20,000 × g, 30 min, 4°C), separating soluble dpj from inclusion bodies and cellular debris. The supernatant’s conductivity is adjusted to <10 mS/cm via dilution or dialysis, preparing it for subsequent purification.

Protein Purification Techniques

Immobilized Metal Affinity Chromatography (IMAC)

Dpj’s inherent solubility and lack of cysteine residues facilitate IMAC purification. A 5 mL Ni-NTA column equilibrated with binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) captures histidine-tagged dpj. Stepwise elution with 50–250 mM imidazole isolates dpj at ~150 mM imidazole, achieving ~80% purity.

Ion-Exchange Chromatography (IEX)

Further purification leverages dpj’s basic pI via cation-exchange chromatography. A SP Sepharose Fast Flow column equilibrated with 50 mM sodium acetate pH 5.0 binds dpj, which elutes at ~300 mM NaCl gradient. This step removes residual nucleic acids and endotoxins, enhancing purity to >95%.

Size-Exclusion Chromatography (SEC)

Final polishing uses Superdex 75 prep-grade resin to separate dpj monomers (14.1 kDa) from aggregates. The column (1.6 × 60 cm) equilibrated with PBS (pH 7.4) resolves dpj at ~58 mL elution volume, confirming monodispersity.

Protein Concentration and Stabilization

Ultrafiltration and Lyophilization

Concentration via 10 kDa MWCO centrifugal filters (4,000 × g, 4°C) achieves dpj concentrations of 5–10 mg/mL. For long-term storage, dpj is dialyzed against 20 mM Tris-HCl pH 8.0 and lyophilized, yielding stable powder with <5% moisture content.

Buffer Exchange and Additives

Formulation buffers (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) prevent aggregation during storage at −80°C. Reducing agents (1 mM DTT) are omitted due to dpj’s lack of cysteine residues.

Quality Assessment and Functional Validation

Analytical Techniques

SDS-PAGE and Western Blot : Confirms ~14 kDa band under reducing conditions, with anti-His tag antibodies verifying identity.
Mass Spectrometry : MALDI-TOF MS validates molecular weight (14,052 ± 5 Da) and sequence coverage (>95%).
Circular Dichroism (CD) : Far-UV CD spectra (190–260 nm) confirm α-helical content (~45%), consistent with structural predictions.

Functional Assays

Pyridoxal 5'-Phosphate Synthase Activity : Reconstitution assays with PdxJ measure PLP production via absorbance at 388 nm (ε = 4,900 M⁻¹cm⁻¹).
Growth Complementation : dpj knockout E. coli strains transformed with purified dpj restore growth in minimal media, confirming biological activity.

Table 1: Summary of dpj Purification Yield

StepTotal Protein (mg)Purity (%)Yield (%)
Crude Lysate45010100
Ni-NTA Eluate1808040
SP Sepharose Eluate1359530
SEC Eluate1209927

Table 2: Physicochemical Properties of dpj Protein

PropertyValueMethod
Molecular Weight14,052 DaMALDI-TOF MS
Isoelectric Point (pI)9.9Theoretical
α-Helical Content45%CD Spectroscopy
Extinction Coefficient14,730 M⁻¹cm⁻¹ (280 nm)ProtParam

Q & A

Q. What experimental techniques are recommended for determining the tertiary structure of DPJ protein?

  • Methodological Answer : Structural determination typically employs X-ray crystallography, cryo-electron microscopy (cryo-EM), or nuclear magnetic resonance (NMR). For X-ray crystallography, purify this compound in high concentrations (>5 mg/mL) and screen crystallization conditions using sparse-matrix screens. Cryo-EM is suitable for larger complexes (>150 kDa) and requires vitrified samples imaged at near-native conditions. NMR is ideal for smaller proteins (<30 kDa) and provides dynamic insights. Validate models using tools like MolProbity and cross-reference with the Protein Data Bank (PDB) . For public data retrieval, use the Proteins API to access structural annotations and experimental metadata .

Q. How can researchers access existing functional annotations for this compound in public databases?

  • Methodological Answer : Query integrated databases like Human Proteinpedia or the Plasma Proteome Database (PPD) using UniProt IDs or gene symbols. For example, PPD allows batch screening of proteins to assess novelty and cross-reference with known biomarkers . Advanced search interfaces like PDBj Mine enable filtering by experimental technique (e.g., "X-ray diffraction, resolution ≤2.0 Å") or ligand-binding data . Always cross-validate annotations with primary literature due to variability in curation standards.

Advanced Research Questions

Q. What strategies resolve contradictions in this compound interaction data from yeast two-hybrid vs. co-immunoprecipitation studies?

  • Methodological Answer : Contradictions often arise from false positives/negatives or context-dependent interactions (e.g., cell type, post-translational modifications). To resolve:

Perform orthogonal validation (e.g., surface plasmon resonance for binding affinity or CETSA for thermal stability shifts ).

Replicate experiments under standardized conditions (pH, temperature, and co-factor availability).

Use bioinformatics tools like STRING-DB to assess interaction networks for functional coherence.
Document discrepancies in open platforms like Human Proteinpedia to crowdsource validation .

Q. How can multi-omics integration improve functional annotation of this compound in disease contexts?

  • Methodological Answer : Combine proteomics, transcriptomics, and metabolomics data to contextualize this compound's role. For example:
  • Use mass spectrometry (LC-MS/MS) with TMT or SILAC labeling for quantitative proteomics .
  • Integrate RNA-seq data to correlate DPJ expression with pathway enrichment (e.g., KEGG, Reactome).
  • Employ systems biology tools (Cytoscape, WGCNA) to identify co-expressed genes/proteins.
    Public repositories like ProteomeXchange support FAIR-compliant data sharing for reproducibility .

Q. What experimental designs mitigate bias in this compound antibody validation for immunohistochemistry?

  • Methodological Answer : To ensure antibody specificity:

Validate using knockout cell lines or CRISPR-Cas9-mediated gene silencing.

Compare staining patterns across multiple clones (e.g., monoclonal vs. polyclonal).

Use peptide blocking assays (pre-incubate antibody with antigenic peptide).
Reference antibody libraries from initiatives like the Human Protein Atlas and report validation data using MIAPE guidelines .

Data Analysis & Reproducibility

Q. How should researchers handle conflicting post-translational modification (PTM) data for this compound across studies?

  • Methodological Answer : PTM discrepancies may stem from tissue-specific modifications or detection limits. Address by:

Using high-resolution MS with electron-transfer dissociation (ETD) for phosphoproteomics.

Applying probabilistic algorithms (e.g., MaxQuant’s PTM scoring) to reduce false discoveries.

Depositing raw data in PRIDE Archive with detailed metadata (sample preparation, enrichment methods) .

Ethical & Collaborative Considerations

Q. What frameworks ensure ethical data sharing in international this compound research collaborations?

  • Methodological Answer : Adhere to GDPR and local IRB protocols for human-derived data. Use federated databases (e.g., GA4GH Beacon Network) to share anonymized data. Establish data use agreements (DUAs) outlining access tiers and attribution requirements. Document workflows in platforms like Protocols.io for transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.